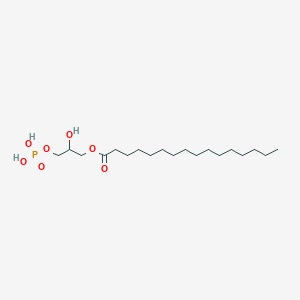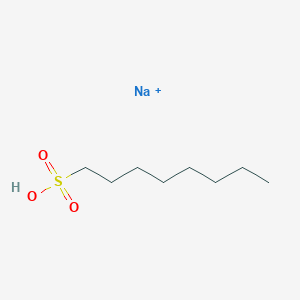
1-Palmitoylglycerol 3-phosphate
Overview
Description
1-Palmitoylglycerol 3-phosphate (1-PGP) is a phospholipid that plays an important role in cell signaling and membrane trafficking. It is a major component of the plasma membrane in eukaryotic cells, and is involved in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. 1-PGP is synthesized from the phosphatidylinositol pathway and is involved in the regulation of several cellular activities, including cell growth, proliferation, and differentiation. In addition, it has been implicated in the regulation of mitochondrial function and in the regulation of the immune response.
Scientific Research Applications
Enzyme Specificity and Reaction Kinetics
1-Palmitoylglycerol 3-phosphate is a key substrate in various biochemical processes, particularly involving acyltransferases. The enzyme 1-acylglycerol 3-phosphate acyltransferase from rat liver microsomes, for instance, shows specificity for acyl-coenzyme A (CoA) and 1-acylglycerol 3-phosphate, indicating its role in lipid metabolism and synthesis (Barden & Cleland, 1969). Similarly, in Escherichia coli, the enzyme sn-glycerol 3-phosphate acryltransferase utilizes palmitoyl-ACP to form primarily 1-acylglycerol-P, signifying its involvement in bacterial lipid biosynthesis (Rock, Goelz & Cronan, 1981).
Lipid Biosynthesis and Modification
This compound plays a crucial role in lipid biosynthesis and modification. Glycerol 3-phosphate acyltransferases from plant chloroplasts, like pea and spinach, show absolute specificity for glycerol 3-phosphate as an acyl acceptor and preferentially use the oleoyl group, suggesting its critical function in plant lipid metabolism (Frentzen, Heinz, McKeon & Stumpf, 2005). In addition, the mitochondrial enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase (mtGPAT1) in primary rat adipocytes modulates triacylglycerol and glycerophospholipid biosynthesis, highlighting its importance in mammalian fat metabolism (Bronnikov, Aboulaich, Vener & Strålfors, 2008).
Triacylglycerol Synthesis and Enzymatic Properties
The synthesis of triacylglycerols, involving this compound, is also a significant area of research. For instance, the enzyme GPAT from oil palm tissues shows a preference for palmitate, highlighting its role in palm oil production (Manaf & Harwood, 2000). Understanding the enzymatic properties and activities of glycerol 3-phosphate acyltransferases in various organisms, like E. coli and rabbit hearts, provides insights into lipid biosynthesis and its regulation (Kito, Ishinaga & Nishihara, 1978).
Mechanism of Action
Target of Action
1-Palmitoylglycerol 3-phosphate is a monoacylglycerol phosphate having palmitoyl as the acyl group on O-1 and with the phosphate group on O-3 . It is a mammalian metabolite produced during a metabolic reaction in a mouse .
Biochemical Pathways
This compound is a part of the 2-lysophosphatidic acid pathway . It is also a conjugate acid of this compound (2−)
Result of Action
It is known to be a metabolite in mammalian metabolic reactions .
Biochemical Analysis
Biochemical Properties
1-Palmitoylglycerol 3-phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme acylglycerone-phosphate reductase . The nature of these interactions is primarily enzymatic, where this compound is converted into other compounds through enzymatic reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it serves as a substrate for the enzyme acylglycerone-phosphate reductase, thereby influencing the activity of this enzyme .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
properties
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYKPRNFWPPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865026 | |
| Record name | 2-Hydroxy-3-(phosphonooxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPA(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
22002-85-3 | |
| Record name | 1-Palmitoyllysophosphatidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22002-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-lysophosphatidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(phosphonooxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-(phosphonooxy)propyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
